molecular formula C20H25N5 B11492065 1-methyl-2-(piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-benzimidazol-5-amine

1-methyl-2-(piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-benzimidazol-5-amine

Cat. No.: B11492065
M. Wt: 335.4 g/mol
InChI Key: ZYBYZWHUZOBKTD-UHFFFAOYSA-N
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Description

1-methyl-2-(piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-benzimidazol-5-amine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-benzimidazol-5-amine typically involves multiple steps, including the formation of the benzimidazole core, followed by the introduction of the piperidin-1-ylmethyl and pyridin-4-ylmethyl groups. Common synthetic routes may include:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Piperidin-1-ylmethyl Group: This step may involve the alkylation of the benzimidazole core with a piperidin-1-ylmethyl halide in the presence of a base.

    Introduction of Pyridin-4-ylmethyl Group: This can be done through a nucleophilic substitution reaction using a pyridin-4-ylmethyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, bases, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

1-methyl-2-(piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-benzimidazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-(piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or alteration of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazole
  • N-(pyridin-4-ylmethyl)-1H-benzimidazol-5-amine
  • 2-(piperidin-1-ylmethyl)-1H-benzimidazole

Uniqueness

1-methyl-2-(piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-benzimidazol-5-amine is unique due to the presence of both piperidin-1-ylmethyl and pyridin-4-ylmethyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds. This structural uniqueness can lead to different interactions with molecular targets and pathways, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H25N5

Molecular Weight

335.4 g/mol

IUPAC Name

1-methyl-2-(piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)benzimidazol-5-amine

InChI

InChI=1S/C20H25N5/c1-24-19-6-5-17(22-14-16-7-9-21-10-8-16)13-18(19)23-20(24)15-25-11-3-2-4-12-25/h5-10,13,22H,2-4,11-12,14-15H2,1H3

InChI Key

ZYBYZWHUZOBKTD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NCC3=CC=NC=C3)N=C1CN4CCCCC4

Origin of Product

United States

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